(1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine
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Overview
Description
(1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine is a chemical compound with the molecular formula C12H8F3NOS. This compound is known for its unique structure, which includes a thiophene ring and a trifluoromethoxy-substituted phenyl group. It is utilized in various scientific research areas, including organic synthesis, pharmaceutical studies, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine typically involves the reaction of thiophene-2-carbaldehyde with 4-(trifluoromethoxy)aniline under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
(1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceutical Studies: Investigated for its potential therapeutic properties.
Material Science: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-thiophen-2-yl-N-[4-methoxyphenyl]methanimine
- 1-thiophen-2-yl-N-[4-chlorophenyl]methanimine
- 1-thiophen-2-yl-N-[4-fluorophenyl]methanimine
Uniqueness
(1E)-1-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more reactive in certain chemical environments compared to its analogs .
Properties
IUPAC Name |
1-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)17-10-5-3-9(4-6-10)16-8-11-2-1-7-18-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJXLNVMLCQDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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